N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide
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Description
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide, also known as FTSPS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse pharmacological properties.
Scientific Research Applications
Corrosion Inhibition
One significant application area of similar sulfonamide compounds is in the field of corrosion inhibition. For instance, 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) was tested as an inhibitor for mild steel corrosion in sulfuric acid solutions. Studies using weight loss measurements and electrochemical methods revealed that inhibition efficiency increases with the concentration of FSM but decreases with rising temperatures. The inhibitive action of FSM is of mixed type, suggesting its potential in protecting metal surfaces against corrosion, which is validated by Langmuir adsorption isotherm, Fourier transform infrared spectroscopy, and Ultraviolet–visible absorption spectral analysis (Sappani & Karthikeyan, 2014).
Synthetic Chemistry
In synthetic chemistry, these compounds are used in creating aromatic sulfides through palladium-catalyzed double C-S bond construction, utilizing Na2S2O3 as a sulfurating agent. This process is applicable to various heterocycles, including pyridine, furan, and thiophene, highlighting an odorless, stable, and environmentally friendly method to build C-S bonds without thiols or thiophenols. This novel approach provides a striking observation in the field of cross-couplings to generate aromatic thioethers, showing the versatility of sulfonamide compounds in facilitating chemical syntheses (Qiao, Wei, & Jiang, 2014).
Material Science
Sulfonamide derivatives also find applications in material science, particularly in organic light-emitting diodes (OLEDs). A novel furo[3,2-c]pyridine-based iridium complex demonstrated over 30% external quantum efficiency in OLEDs. By replacing sulfur with oxygen in the C^N ligand, researchers managed to elevate the LUMO level while keeping the HOMO level almost unchanged, resulting in a blue-shifted emissive maximum and improved photoluminescence quantum yield. This innovation highlights the potential of furan-based materials in enhancing OLED performance (Yan et al., 2017).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c18-22(19,15-4-1-6-16-9-15)17(10-13-5-8-21-12-13)11-14-3-2-7-20-14/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEXLAVXUSPFQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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